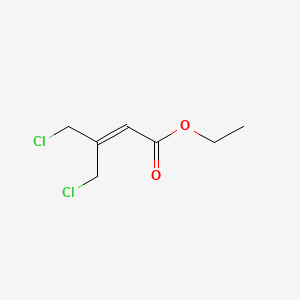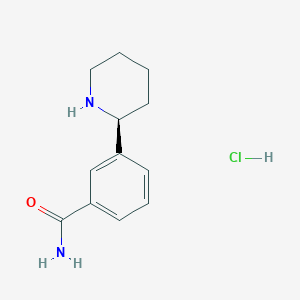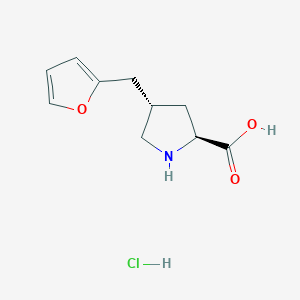![molecular formula C33H43N3O6 B14049511 4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)
4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aplaviroc is a compound that belongs to the class of 2,5-diketopiperazines and is known for its role as a CCR5 entry inhibitor. It was developed for the treatment of HIV infection by GlaxoSmithKline. its development was discontinued in October 2005 due to concerns about liver toxicity .
Vorbereitungsmethoden
The synthesis of aplaviroc involves the formation of a spiro-diketo-piperazine structure. The synthetic route typically includes the reaction of specific amines and acids under controlled conditions to form the desired diketopiperazine ring. The industrial production methods would involve scaling up these reactions while ensuring the purity and stability of the compound .
Analyse Chemischer Reaktionen
Aplaviroc undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in aplaviroc, potentially affecting its activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its efficacy.
Wissenschaftliche Forschungsanwendungen
Aplaviroc has been extensively studied for its potential in treating HIV infection. It acts as a potent noncompetitive allosteric antagonist of the CCR5 receptor, which is crucial for the entry of HIV into human cells. This makes it a valuable tool in understanding HIV entry mechanisms and developing new therapeutic strategies . Additionally, aplaviroc’s unique structure has made it a subject of interest in medicinal chemistry research .
Wirkmechanismus
Aplaviroc exerts its effects by binding specifically to the human CCR5 receptor. This binding inhibits the interaction between the CCR5 receptor and the HIV gp120 protein, thereby preventing the virus from entering human macrophages and T cells. This mechanism is distinct from other HIV drugs that target viral enzymes, as aplaviroc targets the host cell receptor .
Vergleich Mit ähnlichen Verbindungen
Aplaviroc is similar to other CCR5 antagonists such as maraviroc and vicriviroc. it is unique in its specific binding profile and the selective inhibition of monoclonal antibody binding to CCR5. Unlike maraviroc, which has been approved for clinical use, aplaviroc’s development was halted due to safety concerns . Other similar compounds include SCH-C and TAK-779, which also target the CCR5 receptor but have different molecular structures and mechanisms of action .
Eigenschaften
Molekularformel |
C33H43N3O6 |
|---|---|
Molekulargewicht |
577.7 g/mol |
IUPAC-Name |
4-[4-[[1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid |
InChI |
InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28?,29-/m1/s1 |
InChI-Schlüssel |
GWNOTCOIYUNTQP-YPJJGMIRSA-N |
Isomerische SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O |
Kanonische SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14049433.png)
![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B14049437.png)








![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)



